1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a thiadiazole group and a chloromethoxybenzenesulfonyl moiety
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for polymers or other advanced materials.
Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Sulfonylation: The 3-chloro-4-methoxybenzenesulfonyl chloride can be prepared separately and then reacted with the piperazine derivative.
Final Coupling: The thiadiazole-containing piperazine can be coupled with the sulfonyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group could yield various substituted derivatives, while oxidation of the thiadiazole ring could lead to sulfoxides or sulfones.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine
- 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its piperazine ring can enhance its binding affinity to biological targets, while the thiadiazole and sulfonyl groups can contribute to its reactivity and stability.
Properties
IUPAC Name |
3-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S2/c1-21-12-3-2-10(8-11(12)14)23(19,20)18-6-4-17(5-7-18)13-9-15-22-16-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTDJWYVBVNPTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.